molecular formula C22H29N3O4S B1228638 1-methyl-N-(2-methylcyclohexyl)-4-oxo-6-(1-pyrrolidinylsulfonyl)-3-quinolinecarboxamide

1-methyl-N-(2-methylcyclohexyl)-4-oxo-6-(1-pyrrolidinylsulfonyl)-3-quinolinecarboxamide

Cat. No.: B1228638
M. Wt: 431.6 g/mol
InChI Key: QACLMRDCNPWGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(2-methylcyclohexyl)-4-oxo-6-(1-pyrrolidinylsulfonyl)-3-quinolinecarboxamide is a member of quinolines and an aromatic amide.

Scientific Research Applications

Antiviral Applications

  • This compound has potential applications in treating viral infections, including herpes virus infections like HSV types 1 and 2, VSV, HCMV, Epstein-Barr virus, human herpes viruses 7 and 8, as indicated in a study exploring agents for viral treatment (Habernickel, 2002).

Antibacterial Applications

  • The compound's derivatives have shown promise in antibacterial activity. A study on 1-substituted quinolinecarboxylic acids, which are structurally related, demonstrated significant antibacterial properties (Domagala et al., 1988).

Diuretic Properties

  • A variant of this compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has been identified to possess strong diuretic properties, useful as a hypertension remedy (Shishkina et al., 2018).

Anticonvulsant Activity

  • Some compounds closely related to 1-methyl-N-(2-methylcyclohexyl)-4-oxo-6-(1-pyrrolidinylsulfonyl)-3-quinolinecarboxamide have demonstrated anticonvulsant properties, which could make them viable for treating seizure disorders (Kubicki et al., 2000).

Cytotoxic Activity

  • Research has also shown that certain carboxamide derivatives of the quinoline structure exhibit cytotoxic properties, potentially useful in oncological research (Deady et al., 2003).

Synthesis of Other Complex Molecules

  • The structure of this compound has been utilized in the synthesis of more complex molecules like piperidines, pyrrolizidines, indolizidines, and quinolizidines, as part of drug discovery processes (Back & Nakajima, 2000).

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

1-methyl-N-(2-methylcyclohexyl)-4-oxo-6-pyrrolidin-1-ylsulfonylquinoline-3-carboxamide

InChI

InChI=1S/C22H29N3O4S/c1-15-7-3-4-8-19(15)23-22(27)18-14-24(2)20-10-9-16(13-17(20)21(18)26)30(28,29)25-11-5-6-12-25/h9-10,13-15,19H,3-8,11-12H2,1-2H3,(H,23,27)

InChI Key

QACLMRDCNPWGNR-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)C2=CN(C3=C(C2=O)C=C(C=C3)S(=O)(=O)N4CCCC4)C

Canonical SMILES

CC1CCCCC1NC(=O)C2=CN(C3=C(C2=O)C=C(C=C3)S(=O)(=O)N4CCCC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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